- Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles, Synlett, 2022, 33(1), 84-87
Cas no 933-67-5 (7-Methylindole)
7-Methylindole structure
Product Name:7-Methylindole
CAS-nummer:933-67-5
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005684
CID:40319
PubChem ID:24885320
Update Time:2024-10-26
7-Methylindole Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Methylindole
- 7-METHYL-1H-INDOLE
- 7-Metylindole
- 7-Me-indole
- 7-METHYINDOLE
- 7-Methyl-indol
- 7-methyl-indole
- 7-Metlylindole
- Indole,7-methyl
- NSC 618
- 7-Methylindol
- 1H-Indole, 7-methyl-
- Indole, 7-methyl-
- 7-methyl indole
- 7Z1E6HIT9S
- KGWPHCDTOLQQEP-UHFFFAOYSA-N
- 7-Methyl-indol;
- PubChem7243
- 7-Methyl-1H-indole #
- KSC487A6J
- Indole, 7-methyl- (8CI)
- BIDD:GT0219
- NSC618
- AMBZ0214
- 1H-Indole, 7-methyl- (9CI)
- BCP26569
- 7-Methyl-1H-indole (ACI)
- Indole, 7-methyl- (7CI, 8CI)
- HY-W007670
- 7-Methyl-1H-indole; NSC 618
- AB2914
- DB-011507
- Indole, 7-methyl-;7-Methyl-1H-indole
- Z1171217428
- M1702
- Q4642877
- SCHEMBL129649
- NS00039551
- M-3944
- AB00504
- BDBM50232879
- MFCD00005684
- CS-W007670
- NSC-618
- AKOS005202960
- SY005774
- F0001-2248
- DTXSID60239374
- 7-Methylindole, 97%
- CG-0508
- 933-67-5
- InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
- CHEMBL326430
- EINECS 213-270-1
- UNII-7Z1E6HIT9S
- EN300-74873
-
- MDL: MFCD00005684
- Inchi: 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
- InChI-sleutel: KGWPHCDTOLQQEP-UHFFFAOYSA-N
- LACHT: C1C=C(C)C2=C(C=CN2)C=1
- BRN: 111088
Berekende eigenschappen
- Exacte massa: 131.07300
- Monoisotopische massa: 131.073
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 122
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 15.8
- Oppervlakte lading: 0
- Aantal tautomers: none
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Dichtheid: 1.0202
- Smeltpunt: 80.0 to 84.0 deg-C
- Kookpunt: 266°C(lit.)
- Vlampunt: 266℃
- Brekindex: 1.6070 (estimate)
- Waterverdelingscoëfficiënt: 可忽略
- PSA: 15.79000
- LogboekP: 2.47630
- Gevoeligheid: Light Sensitive
- Oplosbaarheid: 水溶性
7-Methylindole Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36-S36/37/39
- FLUKA MERK F CODES:13
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R21/22; R36
7-Methylindole Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methylindole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-100g |
7-Methylindole |
933-67-5 | 98% | 100g |
¥1749.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-1g |
7-Methylindole |
933-67-5 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-25g |
7-Methylindole |
933-67-5 | 98% | 25g |
¥459.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-5g |
7-Methylindole |
933-67-5 | 98% | 5g |
¥99.90 | 2023-09-02 | |
| Alichem | A199009945-100g |
7-Methyl-1H-indole |
933-67-5 | 98% | 100g |
$196.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000323-1g |
7-Methylindole |
933-67-5 | 98% | 1g |
¥28 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000323-5g |
7-Methylindole |
933-67-5 | 98% | 5g |
¥89 | 2024-05-20 | |
| Matrix Scientific | 006871-5g |
7-Methylindole, 98% |
933-67-5 | 98% | 5g |
$74.00 | 2023-09-09 | |
| Matrix Scientific | 006871-25g |
7-Methylindole, 98% |
933-67-5 | 98% | 25g |
$222.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M51490-1G |
7-Methylindole |
933-67-5 | 1g |
¥382.67 | 2023-11-12 |
7-Methylindole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Referentie
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ; 4 - 12 h, rt
Referentie
- Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes, Chemical Science, 2019, 10(18), 4883-4889
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles, Tetrahedron, 2012, 68(2), 705-710
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride , Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ; 24 h, 30 °C
Referentie
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis, Angewandte Chemie, 2017, 56(11), 3080-3084
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol , Tetrahydrofuran ; 12 h, rt
Referentie
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ; 36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
- Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocycles, Advanced Synthesis & Catalysis, 2019, 361(17), 3958-3964
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ; 24 h, rt → 140 °C
Referentie
- Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-Heterocycles, ChemCatChem, 2021, 13(16), 3679-3686
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Naphthalene , Sodium Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron Transfer, Chemistry - A European Journal, 2018, 24(9), 2065-2069
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ; 48 h, 140 °C
Referentie
- Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand, Organometallics, 2018, 37(4), 584-591
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Methanol
Referentie
- Preparation of alkyl-substituted indoles in the benzene portion. Part 2, Heterocycles, 1989, 29(4), 783-94
Productiemethode 12
Reactievoorwaarden
1.1 Catalysts: Trimethylamine oxide , Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… , [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ; 16 h, 80 °C
Referentie
- Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-Heterocycles, Chemistry - A European Journal, 2021, 27(55), 13725-13729
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 40 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA, Synlett, 2005, (1), 107-110
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride , Water Solvents: Tetrahydrofuran ; 2 h, 40 °C
Referentie
- Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compounds, Youji Huaxue, 2020, 40(11), 3881-3888
Productiemethode 16
Productiemethode 17
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Referentie
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine , Ruthenium trichloride Solvents: 1,4-Dioxane , Water
Referentie
- Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium, Tetrahedron Letters, 2000, 41(11), 1811-1814
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Acetic acid , Indium Solvents: Benzene ; 5 h, 80 °C
Referentie
- Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizations, Heterocycles, 2013, 87(1), 155-162
7-Methylindole Raw materials
- 2,6-dimethylphenyl isocyanide
- 7-Methyl-1-tosyl-1H-indole
- Benzene, 1-methyl-2-nitro-3-(2-nitroethenyl)-
- Triethanolamine
- 7-Methyl-2,3-dihydro-1H-indole
- 7-Methylindolin-2-one
- 2-(3-methyl-2-nitrophenyl)ethan-1-ol
- 1H-INDOLE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-7-METHYL-
7-Methylindole Preparation Products
7-Methylindole Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:933-67-5)7-Methylindole
Ordernummer:sfd14677
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:37
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:933-67-5)7-Methylindole
Ordernummer:A10988
Voorraadstatus:in Stock
Hoeveelheid:500g/100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:24
Prijs ($):787.0/158.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:933-67-5)7-Methylindole
Ordernummer:LE2127;LE2475140
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:41
Prijs ($):discuss personally
E-mail:18501500038@163.com
7-Methylindole Gerelateerde literatuur
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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